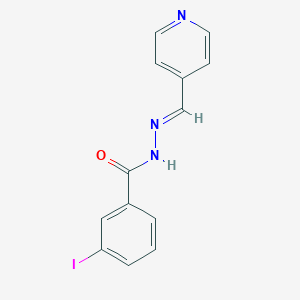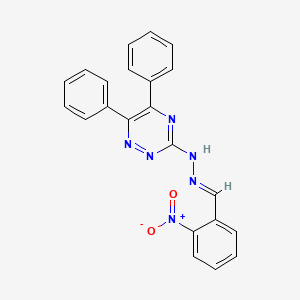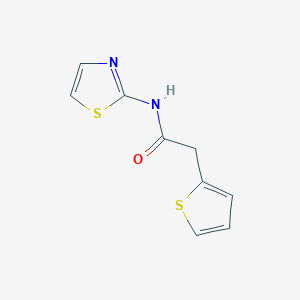![molecular formula C17H19N5O2 B3855486 N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B3855486.png)
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)isonicotinamide
説明
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ONC201 and is a small molecule that has shown promising results in the treatment of various types of cancer.
作用機序
ONC201 exerts its anti-cancer effects by activating the TRAIL pathway, which is a signaling pathway involved in apoptosis. This compound binds to the G protein-coupled receptor DRD2, which leads to the activation of the TRAIL pathway. ONC201 has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
ONC201 has been found to have minimal toxicity in normal cells and tissues. This compound has been shown to induce apoptosis in cancer cells without affecting normal cells. ONC201 has also been found to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels in tumors.
実験室実験の利点と制限
One of the main advantages of ONC201 is its low toxicity in normal cells and tissues. This makes it a promising candidate for cancer therapy. However, the efficacy of ONC201 may vary depending on the type of cancer and the stage of the disease. Another limitation of ONC201 is its limited solubility, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on ONC201. One potential application is in combination therapy with other anti-cancer agents. ONC201 has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and doxorubicin. Another future direction is the development of ONC201 analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of ONC201 in the treatment of other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, ONC201 is a promising compound for cancer therapy due to its ability to induce apoptosis in cancer cells. This compound has minimal toxicity in normal cells and tissues and has shown efficacy against various types of cancer. Further research is needed to explore the potential of ONC201 in combination therapy and the development of analogs with improved properties.
科学的研究の応用
ONC201 has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has been found to be effective against various types of cancer, including glioblastoma, melanoma, and breast cancer.
特性
IUPAC Name |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-22(2)15-5-3-13(4-6-15)11-20-21-16(23)12-19-17(24)14-7-9-18-10-8-14/h3-11H,12H2,1-2H3,(H,19,24)(H,21,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQZACRYQHMTRU-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819330 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855418.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3855423.png)


![N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855448.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855462.png)
![N-(4-chloro-2-methylphenyl)-4-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3855463.png)
![1-(4-aminophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855475.png)
![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B3855479.png)
![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3855485.png)

